molecular formula C16H29NO4 B10838416 (E)-10-Nitrohexadec-9-enoic Acid

(E)-10-Nitrohexadec-9-enoic Acid

Cat. No. B10838416
M. Wt: 299.41 g/mol
InChI Key: WZWPBDQYCAJWSX-FYWRMAATSA-N
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Description

(E)-10-Nitrohexadec-9-enoic Acid, also known as 10-nitropalmitoleic acid, is a nitro-fatty acid derivative. It is characterized by the presence of a nitro group (-NO2) attached to the 10th carbon of a hexadecenoic acid chain. This compound has garnered significant interest due to its potential biological and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-10-Nitrohexadec-9-enoic Acid typically involves the nitration of hexadecenoic acid derivatives. One common method is the reaction of palmitoleic acid with nitric acid under controlled conditions to introduce the nitro group at the desired position. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: (E)-10-Nitrohexadec-9-enoic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(E)-10-Nitrohexadec-9-enoic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-10-Nitrohexadec-9-enoic Acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the formation of reactive nitrogen species (RNS) that modulate cellular signaling pathways. These pathways are involved in processes such as inflammation, oxidative stress, and cell proliferation .

Similar Compounds:

Uniqueness: this compound is unique due to its specific structural configuration and the position of the nitro group, which confer distinct chemical and biological properties. Its ability to modulate specific signaling pathways makes it a valuable compound for research and industrial applications .

properties

Molecular Formula

C16H29NO4

Molecular Weight

299.41 g/mol

IUPAC Name

(E)-10-nitrohexadec-9-enoic acid

InChI

InChI=1S/C16H29NO4/c1-2-3-4-9-12-15(17(20)21)13-10-7-5-6-8-11-14-16(18)19/h13H,2-12,14H2,1H3,(H,18,19)/b15-13+

InChI Key

WZWPBDQYCAJWSX-FYWRMAATSA-N

Isomeric SMILES

CCCCCC/C(=C\CCCCCCCC(=O)O)/[N+](=O)[O-]

Canonical SMILES

CCCCCCC(=CCCCCCCCC(=O)O)[N+](=O)[O-]

Origin of Product

United States

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